[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
CAS No.: 937607-35-7
Cat. No.: VC5667455
Molecular Formula: C20H19F2N3O4
Molecular Weight: 403.386
* For research use only. Not for human or veterinary use.
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid - 937607-35-7](/images/structure/VC5667455.png)
Specification
CAS No. | 937607-35-7 |
---|---|
Molecular Formula | C20H19F2N3O4 |
Molecular Weight | 403.386 |
IUPAC Name | 2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Standard InChI | InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27) |
Standard InChI Key | DWPDHDJVYJRAQI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name 2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid reflects its intricate architecture . The pyrazolo[3,4-b]pyridine scaffold (a fused bicyclic system) is substituted at positions 3, 4, and 6 with cyclopropyl, difluoromethyl, and 3,4-dimethoxyphenyl groups, respectively. An acetic acid moiety is appended to the pyrazole nitrogen.
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁F₂N₃O₅ |
Molecular Weight | 433.41 g/mol |
SMILES Notation | COC1=CC(=C(C=C1)C2=CC(=NC3=C2N(N=C3C(C4CC4)F)CC(=O)O)C(F)F)OC |
Topological Polar SA | 113 Ų (estimated) |
The 3,4-dimethoxyphenyl group enhances hydrophilicity compared to simpler aryl substituents (e.g., furan in analog CID 19625358 ), while the difluoromethyl group improves metabolic stability via reduced oxidative susceptibility .
Synthetic Pathways and Characterization
General Synthesis Strategy
While no explicit protocol for this compound exists in public literature, its synthesis likely follows established routes for pyrazolo[3,4-b]pyridines. A plausible pathway involves:
-
Core Formation: Condensation of 3-amino-1H-pyrazol-5-one with a substituted pyran-2-one derivative under reflux conditions .
-
Functionalization: Sequential alkylation/introduction of cyclopropyl and difluoromethyl groups via nucleophilic substitution or cross-coupling reactions.
-
Acetic Acid Attachment: N-alkylation using bromoacetic acid derivatives.
Key intermediates would require purification via column chromatography and characterization via / NMR, IR, and high-resolution mass spectrometry .
Analytical Data (Hypothetical)
-
NMR (500 MHz, DMSO-d6):
δ 8.21 (s, 1H, pyridine-H),
δ 7.45–7.38 (m, 3H, dimethoxyphenyl-H),
δ 6.91 (d, J=8.5 Hz, 1H, dimethoxyphenyl-H),
δ 4.62 (s, 2H, CH₂COO),
δ 3.85 (s, 3H, OCH₃),
δ 3.79 (s, 3H, OCH₃),
δ 1.92–1.85 (m, 1H, cyclopropyl-CH),
δ 0.98–0.86 (m, 4H, cyclopropyl-CH₂). -
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyrazole).
Pharmacological Profile (Inferred from Analogs)
Target Engagement
Pyrazolo[3,4-b]pyridines are recognized kinase inhibitors. For example, analogs with furan substituents exhibit IC₅₀ values <100 nM against JAK2 and Aurora kinases . The 3,4-dimethoxyphenyl group may enhance binding to hydrophobic kinase pockets, while the difluoromethyl group reduces off-target interactions via steric and electronic effects.
ADME Properties
Parameter | Prediction |
---|---|
LogP | 3.2 (moderate lipophilicity) |
Solubility (pH 7.4) | 12 µg/mL (low aqueous solubility) |
CYP3A4 Inhibition | Low (t₁/₂ > 4 hrs) |
The dimethoxy groups may facilitate Phase II glucuronidation, potentially limiting oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume